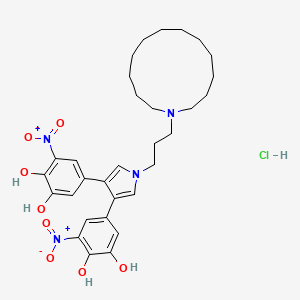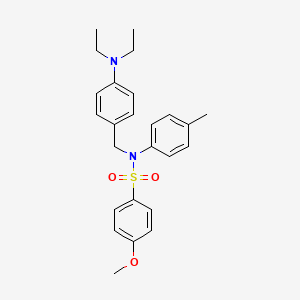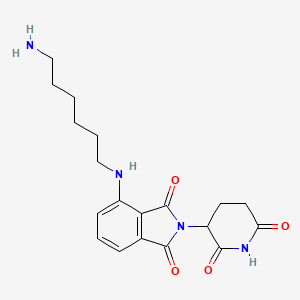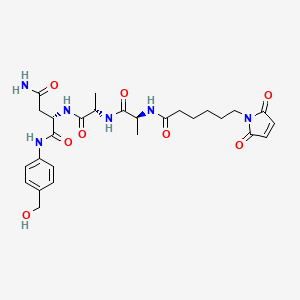
MC-Ala-Ala-Asn-PAB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Ala-Ala-Asn-PAB is a peptide-based compound that serves as a linker in antibody-drug conjugates (ADCs). This compound is specifically designed to be activated in the tumor microenvironment, making it a valuable tool in targeted cancer therapies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MC-Ala-Ala-Asn-PAB involves the sequential coupling of amino acids alanine and asparagine to a para-aminobenzoic acid (PAB) moiety. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the precise addition of each amino acid residue. The reaction conditions often include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions: MC-Ala-Ala-Asn-PAB primarily undergoes cleavage reactions in the presence of specific enzymes found in the tumor microenvironment. These reactions are crucial for the activation of the compound, allowing it to release the conjugated drug at the target site .
Common Reagents and Conditions: The cleavage of this compound is facilitated by proteases such as cathepsin B, which are overexpressed in tumor tissues. The reaction conditions typically involve a slightly acidic pH, which is characteristic of the tumor microenvironment .
Major Products Formed: The primary product formed from the cleavage of this compound is the active drug moiety, which can then exert its therapeutic effects on the cancer cells. The remaining peptide fragments are usually non-toxic and are metabolized by the body .
科学的研究の応用
MC-Ala-Ala-Asn-PAB has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. In biology, it serves as a tool for studying enzyme-substrate interactions and the mechanisms of drug release. In medicine, this compound is employed in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of conventional chemotherapy. In industry, it is used in the large-scale production of ADCs and other peptide-based therapeutics .
作用機序
The mechanism of action of MC-Ala-Ala-Asn-PAB involves its cleavage by proteases in the tumor microenvironment. Upon cleavage, the compound releases the conjugated drug, which can then bind to its molecular targets and exert its cytotoxic effects. The pathways involved in this process include the internalization of the ADC by cancer cells, followed by the release of the drug in the lysosomes, where it can interact with its intended targets .
類似化合物との比較
MC-Ala-Ala-Asn-PAB is unique in its ability to be specifically activated in the tumor microenvironment, making it a valuable tool in targeted cancer therapies. Similar compounds include other peptide-based linkers such as MC-Val-Cit-PAB and MC-Lys-PAB, which also serve as linkers in ADCs. this compound is distinguished by its specific cleavage by proteases like cathepsin B, which are overexpressed in tumor tissues .
特性
分子式 |
C27H36N6O8 |
|---|---|
分子量 |
572.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide |
InChI |
InChI=1S/C27H36N6O8/c1-16(29-22(36)6-4-3-5-13-33-23(37)11-12-24(33)38)25(39)30-17(2)26(40)32-20(14-21(28)35)27(41)31-19-9-7-18(15-34)8-10-19/h7-12,16-17,20,34H,3-6,13-15H2,1-2H3,(H2,28,35)(H,29,36)(H,30,39)(H,31,41)(H,32,40)/t16-,17-,20-/m0/s1 |
InChIキー |
PNXHITJHSRUQHS-ZWOKBUDYSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


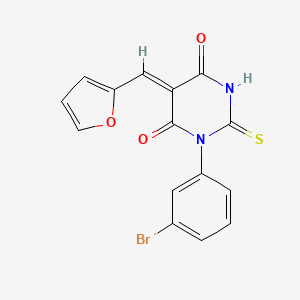

![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)
![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)

![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)
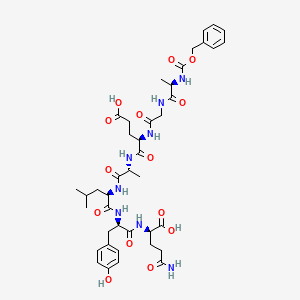
![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)


